molecular formula C23H25N5O4S3 B2670706 N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 392292-42-1

N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2670706
CAS No.: 392292-42-1
M. Wt: 531.66
InChI Key: OZJWLGYBXDCKQQ-UHFFFAOYSA-N
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Description

N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a piperidine sulfonyl group, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, including the formation of the thiadiazole ring, the introduction of the piperidine sulfonyl group, and the coupling with the benzamide moiety. Common synthetic routes may involve:

    Formation of the Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of sulfur and nitrogen-containing reagents.

    Introduction of the Piperidine Sulfonyl Group: This can be achieved through sulfonylation reactions, where piperidine is reacted with sulfonyl chlorides or other sulfonylating agents.

    Coupling with Benzamide Moiety: The final step involves coupling the intermediate with a benzamide derivative, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and sulfanyl group can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide and piperidine sulfonyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide can be compared with other similar compounds, such as:

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring, which may have similar biological activities.

    Piperidine Sulfonyl Compounds: Molecules with the piperidine sulfonyl group, which may share similar chemical reactivity.

    Benzamide Derivatives: Compounds with the benzamide moiety, which may exhibit similar pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S3/c1-16-6-5-7-18(14-16)24-20(29)15-33-23-27-26-22(34-23)25-21(30)17-8-10-19(11-9-17)35(31,32)28-12-3-2-4-13-28/h5-11,14H,2-4,12-13,15H2,1H3,(H,24,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJWLGYBXDCKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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